3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one
CAS No.: 609335-38-8
Cat. No.: VC7762749
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609335-38-8 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 |
| IUPAC Name | 3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C20H23NO3/c1-20(2,3)15-9-11-16(12-10-15)23-14-6-13-21-17-7-4-5-8-18(17)24-19(21)22/h4-5,7-12H,6,13-14H2,1-3H3 |
| Standard InChI Key | YJGSGHLOZXGRRZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Introduction
Structural Features:
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Benzo[d]oxazol-2(3H)-one Core: Known for its rigidity and aromaticity, this moiety contributes to the compound's stability and potential bioactivity.
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tert-Butyl Group: Provides steric hindrance, improving the compound's lipophilicity and potentially affecting its interaction with biological targets.
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Phenoxy Linkage: Enhances electron density and may contribute to specific binding interactions in biological systems.
Synthesis
While no direct synthesis route for this specific compound was identified in the provided results, general methods for synthesizing similar benzo[d]oxazole derivatives can be outlined:
General Synthetic Approach:
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Formation of Benzo[d]oxazol-2(3H)-one Core:
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React 2-aminophenol with a carboxylic acid derivative (e.g., an acid chloride or ester) under dehydrating conditions.
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Cyclization occurs to form the benzo[d]oxazole ring.
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Attachment of tert-Butylphenoxypropyl Group:
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Use a nucleophilic substitution reaction where the phenoxypropyl moiety is introduced via an alkyl halide precursor.
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tert-Butylphenol can be alkylated with 1,3-dibromopropane to form the tert-butylphenoxypropyl intermediate.
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Final Coupling Step:
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Couple the benzo[d]oxazol-2(3H)-one core with the prepared tert-butylphenoxypropyl intermediate using a suitable base (e.g., potassium carbonate) in an aprotic solvent like DMF.
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Medicinal Chemistry
Benzo[d]oxazole derivatives are widely studied for their pharmacological properties, including:
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Anti-inflammatory activity: The oxazole ring system is known to interact with enzymes such as COX-2, potentially reducing inflammation.
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Antimicrobial properties: Phenoxy-substituted oxazoles have shown activity against bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymes.
Material Science
The compound's aromatic and heterocyclic structure could make it useful in:
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Optoelectronics: Benzo[d]oxazole derivatives are explored as components in organic light-emitting diodes (OLEDs).
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Polymer Chemistry: Functionalized benzo[d]oxazoles can act as monomers for high-performance polymers.
Research Findings
Although specific studies on this exact compound were not identified, related compounds provide insight into possible characteristics:
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Biological Activity:
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Structure–Activity Relationship (SAR):
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Substitution at the phenoxy position influences binding affinity to biological targets.
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The propyl linker may provide flexibility for optimal target interaction.
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